N-[2-benzyl-5-(4-methylphenyl)pyrazol-3-yl]acetamide
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Overview
Description
N-[2-benzyl-5-(4-methylphenyl)pyrazol-3-yl]acetamide is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a 4-methylphenyl group, and an acetamide group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-benzyl-5-(4-methylphenyl)pyrazol-3-yl]acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the 4-methylphenyl group: This step can be performed through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst.
Acetylation: The final step involves the acetylation of the pyrazole derivative using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-benzyl-5-(4-methylphenyl)pyrazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl halides for nucleophilic substitution and Lewis acids for electrophilic substitution.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[2-benzyl-5-(4-methylphenyl)pyrazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Affecting gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-[2-benzyl-5-(4-methylphenyl)pyrazol-3-yl]acetamide can be compared with other pyrazole derivatives, such as:
N-[2-benzyl-5-(4-chlorophenyl)pyrazol-3-yl]acetamide: Similar structure but with a chlorine substituent instead of a methyl group.
N-[2-benzyl-5-(4-methoxyphenyl)pyrazol-3-yl]acetamide: Contains a methoxy group instead of a methyl group.
N-[2-benzyl-5-(4-nitrophenyl)pyrazol-3-yl]acetamide: Features a nitro group instead of a methyl group.
The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-benzyl-5-(4-methylphenyl)pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-8-10-17(11-9-14)18-12-19(20-15(2)23)22(21-18)13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNITCAVXQYPIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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